N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1, 3, and 5, a carboxamide moiety at position 4, and a pyrazine ring linked via a methylene group to a furan-3-yl substituent.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-14(11(2)21(3)20-10)16(22)19-8-13-15(18-6-5-17-13)12-4-7-23-9-12/h4-7,9H,8H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNCKRDAQZAFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halide in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.
Scientific Research Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Pyrazine Motifs
The compound shares structural similarities with several pyrazole- and pyrazine-based derivatives reported in the literature. Key comparisons include:
Key Observations :
- Furan Substitution Position : The furan-3-yl group in the target compound vs. furan-2-yl in its positional isomer () may influence steric and electronic interactions. For instance, furan-3-yl could enhance hydrophobic interactions in binding pockets compared to furan-2-yl .
- Pyrazine vs. Pyrimidine Scaffolds : The pyrazine ring in the target compound differs from pyrimidine in ’s chromene-pyrazolo-pyrimidine derivative. Pyrazine’s electron-deficient nature may improve binding to ATP pockets in kinases compared to pyrimidine .
- Carboxamide vs.
Biological Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general procedure includes:
- Formation of the pyrazole core through cyclization reactions.
- Introduction of substituents such as furan and pyrazine moieties via nucleophilic substitution.
- Final carboxamide formation through acylation reactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- IC50 Values : Several derivatives of pyrazole have shown IC50 values in the micromolar range against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 0.01 µM to 0.46 µM against MCF7 and NCI-H460 cell lines .
Anti-inflammatory Activity
The compound also exhibits promising anti-inflammatory effects:
- Mechanism : It is believed to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, with some derivatives achieving up to 85% inhibition at specific concentrations .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been well-documented:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole Derivative A | E. coli | 40 µg/mL |
| Pyrazole Derivative B | Aspergillus niger | 40 µg/mL |
These results suggest that this compound could have significant potential in treating bacterial and fungal infections .
Case Studies
Several case studies highlight the efficacy of similar pyrazole compounds:
- Study on Antitumor Activity : A study reported that a series of pyrazole derivatives were tested against A549 lung cancer cells, showing significant apoptosis induction with IC50 values around 49.85 µM .
- Inflammation Model : In a model of inflammation induced by lipopolysaccharides (LPS), a pyrazole derivative demonstrated a reduction in inflammation markers by over 60% compared to control groups .
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., furan C-3 vs. C-2 attachment) and methyl group positions .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₁N₅O₂: 379.42) .
- X-ray Crystallography : Resolves bond lengths and angles, critical for understanding π-π stacking in pyrazine-pyrazole systems .
Advanced Analysis : Dynamic NMR can probe conformational flexibility, while 2D-COSY and NOESY elucidate through-space interactions in solution .
How can researchers address contradictory biological activity data across different assays for this compound?
Methodological Approach
Contradictions in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may arise from assay conditions (pH, temperature) or cellular model heterogeneity. Strategies include:
- Standardized Protocols : Replicate assays in triplicate using identical cell lines (e.g., HEK293 vs. HeLa) and controls .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyridazine-furan derivatives) to identify trends in activity .
- Mechanistic Profiling : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding kinetics to target receptors .
What computational tools are recommended for predicting the binding modes of this compound to biological targets?
Q. Advanced Computational Design
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with ATP-binding pockets (e.g., kinase targets). For example, furan oxygen may form hydrogen bonds with hinge regions .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key residues (e.g., Lys72 in MAPK14) .
- QSAR Modeling : Build predictive models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
How can structure-activity relationship (SAR) studies be designed to optimize the compound’s therapeutic potential?
Q. Advanced SAR Strategy
- Scaffold Modifications : Synthesize analogs with substituents at pyrazine C-2 (e.g., halogens, methoxy) to probe steric/electronic effects on binding .
- Bioisosteric Replacement : Replace the furan ring with thiophene or pyrrole to assess impact on solubility and target engagement .
- Pharmacophore Mapping : Identify critical motifs (e.g., carboxamide as a hydrogen bond acceptor) using software like MOE or Phase .
What experimental frameworks are used to resolve regioselectivity challenges during synthesis?
Q. Advanced Reaction Engineering
- Kinetic Control : Lower temperatures (0–5°C) favor nucleophilic attack at less hindered pyrazine positions .
- Directing Groups : Install temporary protecting groups (e.g., Boc on pyrazole N-1) to steer alkylation to desired sites .
- Computational Guidance : Transition state modeling with Gaussian09 predicts energy barriers for competing pathways, guiding solvent selection (e.g., THF vs. DCM) .
What are the best practices for validating the compound’s stability under physiological conditions?
Q. Methodological Validation
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C), monitoring degradation via LC-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using UPLC-PDA .
- Microsomal Metabolism : Use liver microsomes (+NADPH) to identify major metabolites (e.g., oxidative defuranization) .
How can researchers leverage high-throughput screening (HTS) data to prioritize derivative synthesis?
Q. Advanced Data Utilization
- Hit Triaging : Filter HTS hits by Lipinski’s Rule of Five compliance and synthetic feasibility (e.g., ≤5 steps from commercial intermediates) .
- Cluster Analysis : Group active compounds by structural similarity (Tanimoto coefficient ≥0.85) to identify conserved pharmacophores .
- Pathway Enrichment : Link bioactivity data to KEGG pathways (e.g., MAPK signaling) for mechanistic hypothesis generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
